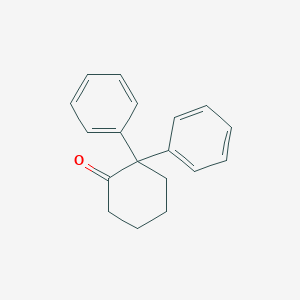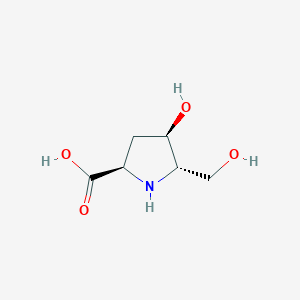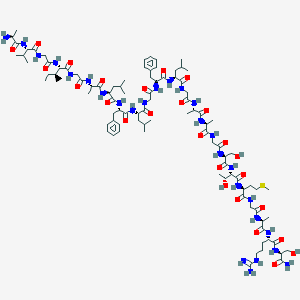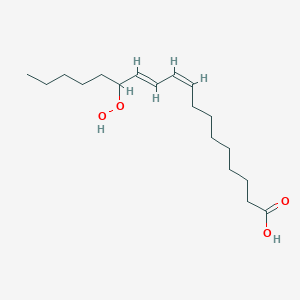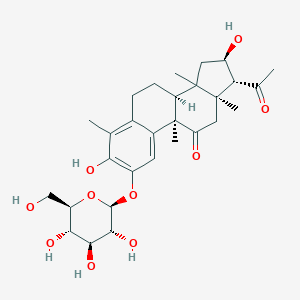
Andirobicin B glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Andirobicin B glucoside is a natural product that has been isolated from the fermentation broth of a soil bacterium named Actinomadura sp. The compound belongs to the class of anthracycline antibiotics, which are known for their potent anticancer activity. Andirobicin B glucoside has been found to exhibit strong cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer.
作用機序
The mechanism of action of Andirobicin B glucoside is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication and transcription. The compound also generates reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
生化学的および生理学的効果
Andirobicin B glucoside has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit its repair, leading to cell death. The compound can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Andirobicin B glucoside has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
実験室実験の利点と制限
Andirobicin B glucoside has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cells, making it an ideal compound for studying the mechanisms of cell death. The compound has also been found to be effective against cancer cell lines that are resistant to conventional chemotherapy. However, Andirobicin B glucoside has some limitations for lab experiments. It is a complex natural product that is difficult to synthesize, making it expensive and time-consuming to obtain. The compound is also highly toxic, which can pose safety concerns for researchers.
将来の方向性
There are several future directions for the research on Andirobicin B glucoside. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study the mechanism of action of the compound in more detail to identify new targets for cancer therapy. Additionally, the synthesis of Andirobicin B glucoside could be optimized to make it more cost-effective and accessible for researchers. Finally, the safety and toxicity of the compound could be further evaluated to ensure its safe use in clinical trials.
Conclusion:
Andirobicin B glucoside is a natural product that exhibits potent anticancer activity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy. While Andirobicin B glucoside has some limitations for lab experiments, it remains a promising compound for further research and development.
科学的研究の応用
Andirobicin B glucoside has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The compound has also been shown to induce apoptosis, a programmed cell death that is important for the elimination of cancer cells. Andirobicin B glucoside has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
特性
CAS番号 |
151703-10-5 |
|---|---|
製品名 |
Andirobicin B glucoside |
分子式 |
C29H40O10 |
分子量 |
548.6 g/mol |
IUPAC名 |
(8S,9R,13R,16R,17R)-17-acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C29H40O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h8,16,18-19,21,23-26,30,32,34-37H,6-7,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27?,28-,29+/m1/s1 |
InChIキー |
FKNMUGKCXFULAT-XBFFBVMRSA-N |
異性体SMILES |
CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5C(=O)C)O)C)C)C |
SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
正規SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
同義語 |
22,23,24,25,26,27,29-heptanor-1,2,3,4,5,10-dehydro-2-O-glucopyranosyl-3,16-dihydroxycucurbita-11,20-dione andirobicin B glucoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



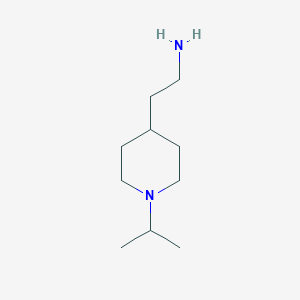
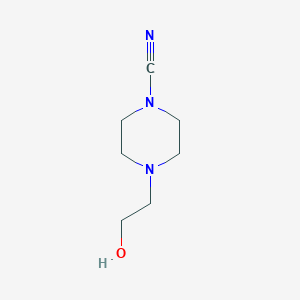
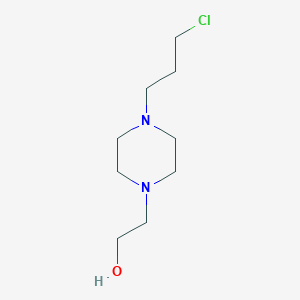

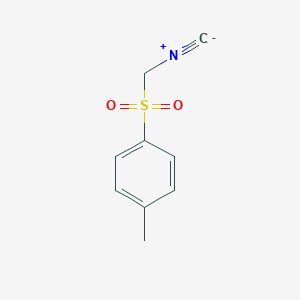
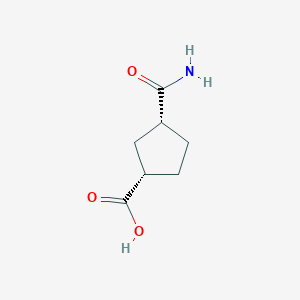
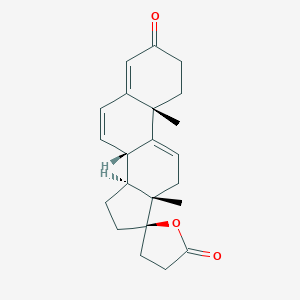
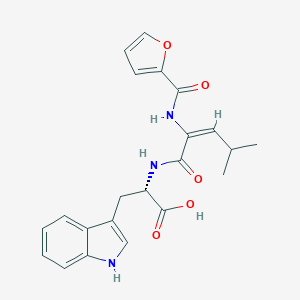

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
